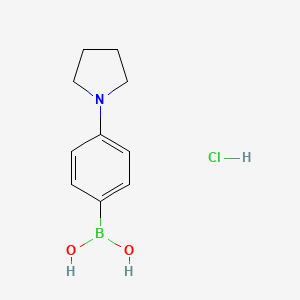

(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride

Description

Properties

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6,13-14H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKIWLOZIOTTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, particularly in the development of novel pharmaceutical agents. The precise structural characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final product's identity. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, grounded in authoritative principles to ensure scientific rigor and trustworthiness for researchers in the field.

Introduction: The Significance of Boronic Acids

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, most famously as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique electronic properties, stability, and generally low toxicity make them indispensable reagents.[1][2] The subject of this guide, (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride, combines the versatile boronic acid moiety with a substituted phenyl ring, making it a valuable intermediate for introducing this functional group into more complex molecules.[3][4]

However, the analysis of boronic acids is not without its challenges. They are prone to dehydration, forming cyclic trimers known as boroxines, which can complicate spectral interpretation and stoichiometric calculations.[5][6] The hydrochloride salt form enhances stability and handling, but requires careful consideration during analysis. This guide outlines a robust, multi-faceted analytical workflow designed to overcome these challenges and provide unambiguous structural verification.

Physicochemical Properties and Strategic Handling

A foundational understanding of the compound's properties is critical before commencing any analytical work. The hydrochloride salt form dictates its solubility and stability profile. It is generally a solid that is more stable to dehydration than its free base counterpart.

| Property | Value | Source |

| CAS Number | 229009-41-0 | [3][4] |

| Molecular Formula | C₁₀H₁₅BClNO₂ | [3][4][7] |

| Molecular Weight | 227.50 g/mol | [3] |

| Appearance | Light-red to Brown Solid | [3] |

| Storage | -20°C, under inert atmosphere | [3] |

Expert Insight on Handling: The primary stability concern for boronic acids is the loss of water to form a boroxine anhydride.[6] While the hydrochloride salt mitigates this, it is still best practice to store the compound in a desiccator at low temperatures and handle it quickly in a low-humidity environment or inert atmosphere glovebox to ensure analytical accuracy. For solution-based analysis, use anhydrous solvents where possible and prepare solutions fresh to prevent hydrolysis or degradation.

The Integrated Elucidation Workflow

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating dataset.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization: Assembling the Pieces

Spectroscopic methods provide detailed information about the molecule's chemical environment, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and the boron-specific ¹¹B NMR is required.

Causality of Experiment Choice:

-

¹H NMR: Rapidly confirms the presence of aromatic and aliphatic protons and their relative integrations. Coupling patterns reveal neighbor relationships.

-

¹³C NMR: Determines the number of unique carbon environments, confirming the molecular symmetry.

-

¹¹B NMR: Directly probes the boron atom, confirming its hybridization state (sp² for trigonal planar boronic acid vs. sp³ for tetrahedral boronate esters or adducts).[8][9] This is a definitive experiment for this class of compounds.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | ~7.8-7.9 (d, 2H) | Protons ortho to the boronic acid group. |

| ~6.6-6.7 (d, 2H) | Protons meta to the boronic acid group. | |

| ~3.3-3.4 (t, 4H) | Pyrrolidine CH₂ groups adjacent to Nitrogen. | |

| ~2.0-2.1 (m, 4H) | Pyrrolidine CH₂ groups beta to Nitrogen. | |

| ¹³C NMR | ~150 | C-N of the phenyl ring. |

| ~137 | C-B of the phenyl ring (often broad). | |

| ~128 | CH of the phenyl ring. | |

| ~112 | CH of the phenyl ring. | |

| ~48 | Pyrrolidine CH₂ adjacent to N. | |

| ~25 | Pyrrolidine CH₂ beta to N. | |

| ¹¹B NMR | ~28-33 | Characteristic of an sp²-hybridized aryl boronic acid.[10] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen based on solubility) in a standard 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is highly recommended to eliminate the broad background signal from borosilicate glass tubes.[11]

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.

-

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a boron-free probe if available. Acquire the spectrum with a relatively wide spectral window. A boron trifluoride etherate (BF₃·OEt₂) external standard can be used for referencing.[8][11]

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as a crucial check on the compound's identity. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula with high confidence.

Causality of Technique Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt. It minimizes in-source fragmentation and dehydration, which are common issues with boronic acids. Coupling this with an upfront liquid chromatography (UPLC) step allows for purification of the analyte before it enters the mass spectrometer, providing cleaner data.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Mode |

| [M+H]⁺ | [C₁₀H₁₅BNO₂]⁺ | 192.1190 | Positive |

| [M-H]⁻ | [C₁₀H₁₃BNO₂]⁻ | 190.1045 | Negative |

Note: The observed mass will be for the free base, as the HCl salt dissociates in solution.

Experimental Protocol: UPLC-ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Chromatography:

-

System: UPLC system.

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A rapid gradient from 5% to 95% B over 1-2 minutes.

-

Flow Rate: ~0.5 mL/min.

-

-

Mass Spectrometry:

-

Ion Source: ESI, operated in both positive and negative ion modes.

-

Analyzer: A high-resolution analyzer such as an Orbitrap or TOF.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula. The error should be less than 5 ppm.

Definitive Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the only direct, unambiguous visualization of the three-dimensional atomic arrangement in the solid state.[12][13] It confirms connectivity, bond lengths, bond angles, and stereochemistry, providing the ultimate proof of structure.

Caption: Key stages of a single-crystal X-ray crystallography experiment.

Causality and Expected Outcomes: This experiment will definitively confirm the trigonal planar geometry of the sp²-hybridized boron atom. It will also reveal the precise conformation of the pyrrolidine ring and the planarity of the phenyl group. Crucially, it will locate the chloride counter-ion in the crystal lattice and map out any intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups and the chloride ion, which stabilize the crystal packing.

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step):

-

Goal: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).

-

Method 1 (Slow Evaporation): Create a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Method 2 (Vapor Diffusion): In a small vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is not very soluble, but which is miscible with the good solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]

-

-

Structure Solution and Refinement:

-

The collected diffraction data (reflection intensities and positions) are processed.

-

Computational methods ("direct methods") are used to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.[13]

-

Conclusion: A Triad of Validation

The structural elucidation of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is achieved with the highest degree of confidence through the strategic integration of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR confirms the molecular backbone and the chemical environment of each nucleus. HRMS validates the elemental formula with sub-ppm accuracy. Finally, X-ray crystallography provides the definitive, three-dimensional atomic coordinates. This multi-technique, self-validating workflow ensures the unequivocal identification of the molecule, a critical requirement for its application in research, development, and manufacturing.

References

-

Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Jay, D. G., & Brookes, D. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3492–3499. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3254-3260. [Link]

-

Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

-

Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4145–4152. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. [Link]

-

Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

National Center for Biotechnology Information. (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride. PubChem Compound Database. [Link]

-

Sumida, J. P., Lirio, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Bide Pharmatech Ltd. This compound CAS NO.229009-41-0. LookChem. [Link]

-

Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids. Wiley-VCH. [Link]

-

LibreTexts Chemistry. (2022). 7.3: X-ray Crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 303–310. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. (4-PYRROLIDIN-1YL)PHENYL BORONIC ACID HCL | 229009-41-0 [sigmaaldrich.com]

- 4. This compound, CasNo.229009-41-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C10H15BClNO2 | CID 44754905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Pyrrolidin-1-yl)phenyl Boronic Acid Hydrochloride: A Cornerstone Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride (CAS No. 229009-41-0), a versatile building block in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective application, primarily in palladium-catalyzed cross-coupling reactions.

Strategic Importance in Synthesis and Medicinal Chemistry

(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride serves as a critical reagent for the introduction of the 4-pyrrolidinylphenyl moiety into complex molecular architectures. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its saturated, non-planar structure provides three-dimensional diversity, which is crucial for optimizing pharmacodynamic and pharmacokinetic properties. This particular boronic acid is an electron-rich coupling partner, a feature that significantly influences its reactivity profile in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. Its application is particularly prevalent in the synthesis of kinase inhibitors, where the pyrrolidinylphenyl group can act as a key pharmacophore, engaging in crucial interactions within the ATP-binding pocket of target kinases.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 229009-41-0 | |

| Molecular Formula | C₁₀H₁₅BClNO₂ | |

| Molecular Weight | 227.50 g/mol | |

| IUPAC Name | (4-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride | |

| Physical Form | Light-red to Brown Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C |

Safety and Handling

(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C. Boronic acids can be hygroscopic and susceptible to degradation if not stored properly.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the efficient formation of a C(sp²)-C(sp²) bond between the pyrrolidinylphenyl group and an aryl or heteroaryl halide/triflate.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. A critical aspect for boronic acids is the activation by a base to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design: A Self-Validating Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride with a generic aryl bromide. The choices of reagents and conditions are grounded in established principles for coupling electron-rich boronic acids.

Materials:

-

(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride (1.2 equiv.), and the base (3.0 equiv.).

-

Expertise & Experience: Using a slight excess of the boronic acid (1.1-1.5 equiv.) is standard practice to drive the reaction to completion and compensate for potential side reactions like homocoupling or protodeboronation. The hydrochloride salt requires a sufficient amount of base (at least 3 equivalents) to both neutralize the HCl and facilitate the formation of the active boronate species.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Trustworthiness: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. A robustly inert atmosphere ensures the longevity and efficacy of the catalyst throughout the reaction.

-

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).

-

Expertise & Experience: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings as it is a pre-formed, air-stable Pd(0) source. The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often beneficial as it helps dissolve the base and can accelerate the transmetalation step. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a self-validating measure to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Trustworthiness: The elevated temperature is typically required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Expertise & Experience: Regular monitoring prevents unnecessary heating, which can lead to byproduct formation, and confirms the reaction's endpoint.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Navigating Challenges: Side Reactions and Purification

Protodeboronation: A Key Side Reaction

The electron-donating nature of the pyrrolidine group makes the phenyl ring electron-rich, increasing the susceptibility of the C-B bond to cleavage by a proton source (protodeboronation). This side reaction consumes the boronic acid and reduces the overall yield.

Mitigation Strategies:

-

Use of Anhydrous Conditions (where feasible): While many Suzuki protocols use water, minimizing its amount or using anhydrous conditions with an appropriate base (e.g., KF) can suppress protodeboronation.

-

Slow-Release Strategies: Converting the boronic acid to a more stable boronate ester (e.g., a MIDA boronate) allows for the slow, controlled release of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing decomposition.

-

Efficient Catalysis: Employing a highly active catalyst system that promotes a rapid rate of cross-coupling can outcompete the slower protodeboronation pathway.

Workup and Purification

The basic pyrrolidine nitrogen and the acidic boronic acid group can complicate purification.

-

Aqueous Workup: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water. A key step is to wash the organic layer with a mild basic solution (e.g., 1M NaOH) to remove unreacted boronic acid as its water-soluble boronate salt.

-

Chromatography: Purification is most commonly achieved via flash column chromatography on silica gel. Given the polarity of the pyrrolidine-containing product, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are often effective.

Analytical Characterization

Confirmation of the identity and purity of (4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride and its coupled products is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic protons of the pyrrolidinylphenyl moiety will show characteristic splitting patterns, and the presence of the B(OH)₂ group can sometimes be observed as a broad singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the starting material and the final product.

Conclusion

(4-Pyrrolidin-1-yl)phenyl boronic acid hydrochloride is a high-value reagent whose utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions. Its electron-rich nature presents both an opportunity for facile coupling and a challenge in the form of potential protodeboronation. By understanding the mechanistic principles of the coupling reaction and implementing self-validating experimental protocols that control the reaction atmosphere and stoichiometry, researchers can effectively mitigate side reactions. The strategic incorporation of the pyrrolidinylphenyl scaffold, enabled by this reagent, continues to be a powerful approach in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Manchanda, P., Kumar, A., & Tiwari, R. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. [Link]

-

Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Representative FDA-approved pyrrolidine-containing drugs. [Link]

-

Cheon, C. H. (2016). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Chemical Reviews. [Link]

-

Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Manchanda, P., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

-

Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

ACS Publications. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PubChem. (n.d.). (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride. [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

-

PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

A Technical Guide to (4-Pyrrolidin-1-yl)phenylboronic Acid Hydrochloride: Synthesis, Application, and Therapeutic Context

This technical guide provides an in-depth exploration of (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, provides detailed synthetic and analytical methodologies, and situates its application within the context of targeted cancer therapy, specifically focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway.

Core Compound Analysis: Physicochemical and Structural Properties

(4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride is a substituted arylboronic acid that has gained traction as a key intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of two key functional moieties: the boronic acid group, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and the pyrrolidine ring, a privileged scaffold in numerous biologically active compounds.[1][2][3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.

Table 1: Physicochemical Properties of (4-Pyrrolidin-1-yl)phenylboronic Acid Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BClNO₂ | [4][5] |

| Molecular Weight | 227.50 g/mol | [4] |

| CAS Number | 229009-41-0 | [6] |

| Appearance | Light-red to brown solid | |

| Storage Temperature | -20°C | [6] |

| Purity (Typical) | ≥95% |

The structure, depicted below, features a phenyl ring substituted at the 4-position with a pyrrolidine group, and a boronic acid [-B(OH)₂] group, which is the reactive handle for cross-coupling chemistry.

Caption: 2D structure of (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride.

Synthesis and Purification: A Representative Protocol

While specific, proprietary synthesis routes may vary, a general and robust method for the preparation of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[7][8] The following protocol is a representative, field-proven approach for synthesizing the free base, (4-Pyrrolidin-1-yl)phenylboronic acid, which can then be converted to its hydrochloride salt.

Synthesis Workflow

Caption: General workflow for the synthesis of (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride.

Step-by-Step Synthesis Protocol

Materials:

-

1-(4-bromophenyl)pyrrolidine

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diisopropyl ether

-

Anhydrous HCl in diethyl ether

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.). Add a solution of 1-(4-bromophenyl)pyrrolidine (1.0 eq.) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Boration: Cool the resulting Grignard reagent to -78°C (dry ice/acetone bath). Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.

-

Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 2M) until the pH is acidic. Stir vigorously for 1 hour.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. The purification of boronic acids can be challenging due to their amphiphilic nature. A common and effective method involves basification of the aqueous layer, washing with an organic solvent to remove non-acidic impurities, followed by re-acidification and extraction of the product. Alternatively, purification can be achieved by forming a diethanolamine adduct, which is often crystalline and can be purified by recrystallization, followed by hydrolysis to release the pure boronic acid.

-

Salt Formation: Dissolve the purified (4-Pyrrolidin-1-yl)phenylboronic acid in a minimal amount of a suitable solvent like diisopropyl ether. Add a solution of anhydrous HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Justification |

| ¹H NMR | ~7.8-8.0 (d) | Aromatic protons ortho to the boronic acid group, deshielded. |

| ~6.6-6.8 (d) | Aromatic protons ortho to the electron-donating pyrrolidine group, shielded. | |

| ~3.3-3.5 (t) | Methylene protons on pyrrolidine ring adjacent to nitrogen. | |

| ~2.0-2.2 (m) | Methylene protons on pyrrolidine ring beta to nitrogen. | |

| ¹³C NMR | ~150-155 | Aromatic carbon attached to the nitrogen (ipso-C). |

| ~135-140 | Aromatic carbons ortho to the boronic acid. | |

| ~130-135 | Aromatic carbon attached to the boron (ipso-C, often broad or unobserved). | |

| ~110-115 | Aromatic carbons ortho to the pyrrolidine group. | |

| ~47-50 | Methylene carbons on pyrrolidine ring adjacent to nitrogen. | |

| ~25-28 | Methylene carbons on pyrrolidine ring beta to nitrogen. |

Mass Spectrometry (MS)

LC-MS is a powerful tool for confirming the molecular weight and assessing the purity of the compound.[11] In negative ion mode electrospray ionization (ESI-), the deprotonated molecule of the free base would be observed.

-

Calculated Exact Mass (Free Base, C₁₀H₁₄BNO₂): 191.11 g/mol

-

Expected [M-H]⁻ Ion: m/z 190.1

For the hydrochloride salt, ESI in positive mode would show the protonated free base:

-

Expected [M+H]⁺ Ion: m/z 192.1

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[12][13][14][15] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are prevalent in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The base activates the boronic acid, forming a boronate species that transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Representative Protocol for Biaryl Synthesis

This protocol describes a general procedure for coupling (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride with a heteroaryl chloride to form a biaryl scaffold, a common core in kinase inhibitors.

Materials:

-

(4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride (1.2 eq.)

-

Aryl or Heteroaryl Halide (e.g., 2-chloro-N-methyl-pyrimidine-4-amine) (1.0 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Therapeutic Context: Targeting the PI3K/Akt/mTOR Pathway

The pyrrolidinylphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors.[16][17][18] A prominent example is its potential application in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[1][7][19][20]

The PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.

Mechanism of Action:

-

Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs), which recruit and activate PI3K.

-

Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 acts as a docking site for the kinase AKT, leading to its phosphorylation and activation.

-

Downstream Effects: Activated AKT phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[19]

-

Negative Regulation: The tumor suppressor PTEN acts as a critical negative regulator by dephosphorylating PIP3 back to PIP2, thus turning off the signal.[20]

Role in Oncology and Drug Development

In many cancers, mutations that lead to the loss of PTEN function or the overactivation of PI3K are common, resulting in constitutive pathway activation and uncontrolled cell growth.[7] This makes PI3K an attractive target for cancer therapy.

GSK2636771 is a selective inhibitor of the PI3Kβ isoform and has been investigated in clinical trials for various cancers, particularly those with PTEN deficiency.[8] The synthesis of such complex molecules often relies on convergent strategies where key fragments are prepared separately and then joined, frequently using Suzuki-Miyaura coupling. (4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride represents a critical building block for introducing the substituted phenyl moiety found in many such inhibitors. The pyrrolidine group often serves to enhance solubility and can form key interactions within the ATP-binding pocket of the target kinase.

Safety and Handling

(4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at -20°C, under an inert atmosphere.

Conclusion

(4-Pyrrolidin-1-yl)phenylboronic acid hydrochloride is a valuable and versatile reagent for the synthesis of complex, biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing the pyrrolidinylphenyl scaffold, a key component in a new generation of targeted therapeutics like PI3K inhibitors. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for its effective application in research and drug development. The continued exploration of this and similar building blocks will undoubtedly fuel further innovation in medicinal chemistry and the development of novel treatments for diseases such as cancer.

References

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.

- BenchChem. (2025). The Mechanism of Action of PI3K Inhibitors: A Technical Guide.

- Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998*.

- Saleem, M., & Windle, B. (2012). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Frontiers in oncology, 2, 148.

- Wikipedia contributors. (2024, June 21). Phosphoinositide 3-kinase inhibitor. In Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2024, May 22). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia.

- BenchChem. (2024). What are PI3Kα inhibitors and how do they work?.

- Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity.

- Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245781.

- MedchemExpress. (n.d.). GSK2636771.

- Barlaam, B., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic chemistry, 17(13), 1376–1397*.

- PubChem. (n.d.). Gsk-2636771.

- ChemScene. (n.d.). (4-(Pyrrolidin-1-yl)phenyl)boronic acid.

- Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2530*.

- Welker, M. E., et al. (2013).

- Sigma-Aldrich. (n.d.). (4-PYRROLIDIN-1YL)PHENYL BORONIC ACID HCL.

- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Fisher Scientific. (n.d.). eMolecules (4-PYRROLIDIN-1YL)PHENYL BORONIC ACID HCL.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483*.

- Royal Society of Chemistry. (2017). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.

- PubChem. (n.d.). (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube.

- PubChem. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid.

- Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H15BClNO2 | CID 44754905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H15BClNO2 | CID 44754905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-(Pyrrolidin-1-yl)phenyl)boronic acid | 229009-41-0 [sigmaaldrich.com]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

Substituted phenylboronic acids and their corresponding esters are foundational pillars of modern organic synthesis, materials science, and medicinal chemistry. Their prominence stems primarily from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This reaction's tolerance for a wide range of functional groups has made it an indispensable tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[4][5] Beyond their utility in C-C bond formation, the unique electronic properties of the boronic acid moiety and its ability to reversibly interact with diols have led to innovative applications in areas like glucose sensing, smart drug delivery systems, and materials science.[4][6][7][8]

This guide provides a comprehensive overview of the principal synthetic pathways to access these versatile compounds. We will delve into the mechanistic underpinnings of classical and modern methodologies, offer field-proven insights into experimental design, and provide detailed protocols for key transformations. The focus will be on explaining the causality behind procedural choices, empowering researchers to select and optimize the most suitable synthetic route for their specific target molecule.

Classical Synthesis: The Organometallic Approach

The traditional route to phenylboronic acids involves the reaction of highly reactive organometallic reagents with borate esters. While effective, these methods are often limited by their low functional group tolerance.

The Grignard Reagent Pathway

The reaction of an aryl Grignard reagent with a trialkyl borate, followed by aqueous acidic workup, is a long-established and widely practiced method for preparing phenylboronic acids.[1][9]

Mechanism and Causality: The synthesis begins with the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide. This highly nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. A critical aspect of this step is temperature control. The reaction must be conducted at very low temperatures (typically -78°C to -60°C) to prevent over-addition of the Grignard reagent.[10] If the temperature is too high, the initially formed boronic ester can react with a second or even third equivalent of the Grignard reagent, leading to the formation of undesired diarylborinic acid and triarylborane byproducts.[11] The choice of a sterically hindered borate ester, like triisopropyl borate, can also help to mitigate this over-addition. Following the addition, an acidic workup hydrolyzes the boronic ester to the final phenylboronic acid.[1][9]

Workflow for Grignard-based Synthesis

Caption: Grignard reagent pathway to phenylboronic acids.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid [12]

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, a small crystal of iodine or gentle warming may be required. Once initiated, maintain a gentle reflux until all the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.4 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60°C.

-

Quenching and Hydrolysis: After the addition is complete, allow the mixture to stir at -78°C for an additional 2 hours, then warm slowly to room temperature. Cool the mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-tert-butylphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[13]

Modern Catalytic Pathways: Precision and Tolerance

Transition metal-catalyzed methods have revolutionized the synthesis of phenylboronic acids, offering milder reaction conditions, remarkable functional group tolerance, and novel routes for regiocontrol.

Miyaura Borylation: The Cross-Coupling Benchmark

The palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, known as the Miyaura borylation, is arguably the most versatile and widely used method for synthesizing arylboronic esters.[14][15][16] These esters are often stable, easily purified by chromatography, and can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[17][18]

-

Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition into the aryl-halide (Ar-X) bond to form an Ar-Pd(II)-X species.

-

Transmetalation: A base, typically a mild one like potassium acetate (KOAc), is thought to facilitate the transmetalation step.[15] The diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) reacts with the Ar-Pd(II)-X complex to form an Ar-Pd(II)-B(pin) species, transferring the boryl group to the palladium center. The choice of a mild base is crucial; stronger bases could promote a subsequent Suzuki coupling of the newly formed product with the starting aryl halide.[15]

-

Reductive Elimination: The Ar-Pd(II)-B(pin) complex undergoes reductive elimination to release the final arylboronic ester (Ar-Bpin) and regenerate the active Pd(0) catalyst.

Catalytic Cycle of Miyaura Borylation

Caption: Palladium-catalyzed Miyaura borylation cycle.

Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester [14][17]

-

Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure arylboronic ester.[13][19]

Direct C-H Borylation: The Atom-Economical Frontier

Direct C–H activation and borylation represents a paradigm shift in synthesis, allowing for the conversion of unactivated C-H bonds directly into C-B bonds. This avoids the need for pre-functionalized starting materials like aryl halides, making it a highly atom-economical strategy.

Iridium-Catalyzed C-H Borylation: The most robust and widely used systems for this transformation employ iridium catalysts.[20][21]

Mechanism and Regioselectivity: The key feature of many Ir-catalyzed C-H borylations is that regioselectivity is dictated by steric hindrance rather than electronic effects.[20] The bulky iridium-boryl complex preferentially activates the most accessible C-H bond, which is typically at the position furthest from existing substituents. This provides a regiochemical outcome that is often complementary to classical electrophilic aromatic substitution. While steric control is dominant, recent advances have employed specialized ligands to direct borylation to specific ortho, meta, or para positions.[22][23]

Conceptual Workflow for C-H Borylation

Caption: General scheme for iridium-catalyzed C-H borylation.

Experimental Protocol: Sterically-Controlled Borylation of Toluene [9]

-

Reaction Setup: In a glovebox, combine [Ir(COD)OMe]₂ (0.1 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol%), and bis(pinacolato)diboron (B₂pin₂) (10 mmol scale) in a reaction vessel.

-

Reagents: Remove the vessel from the glovebox and add toluene (the arene substrate) and tetrahydrofuran (THF) as the solvent under an inert atmosphere.

-

Reaction: Heat the mixture to 80°C and stir for 12-24 hours. The reaction is typically driven to completion by using the arene as the limiting reagent.

-

Workup and Conversion: After cooling, the solvent is removed under reduced pressure. The crude pinacol boronate ester can be used directly or converted to the boronic acid. To obtain the arylboronic acid, the crude ester is dissolved in a THF/water mixture and treated with sodium periodate (NaIO₄).[9] The mixture is stirred vigorously, then acidified with HCl and extracted with ethyl acetate to isolate the boronic acid.

Comparative Analysis and Practical Considerations

The choice of synthetic pathway depends heavily on the target molecule's structure, the availability of starting materials, and the required scale.

Table 1: Comparison of Major Synthetic Pathways

| Feature | Grignard Reagent Method | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | Aryl Halide | Aryl Halide / Triflate | Unfunctionalized Arene |

| Functional Group Tolerance | Low | High | High |

| Regioselectivity | Defined by halide position | Defined by halide/triflate position | Sterically controlled (least hindered) |

| Key Reagents | Mg, Trialkyl Borate | Pd catalyst, Ligand, Base, Diboron | Ir catalyst, Ligand, Diboron |

| Typical Conditions | Cryogenic (-78°C), Anhydrous | Mild to moderate heat (80-120°C) | Moderate heat (80-100°C) |

| Advantages | Inexpensive reagents | Excellent scope and tolerance | Atom economical, avoids halides |

| Disadvantages | Poor functional group tolerance, over-addition risk | Requires pre-functionalization, catalyst cost | Steric control can be a limitation |

Purification and Handling:

Arylboronic acids are prone to dehydration to form cyclic boroxine trimers. While this is often a reversible process, it can complicate characterization. Arylboronic pinacol esters are generally more stable, less polar, and more amenable to silica gel chromatography.[13][19] For purification of the final acids, recrystallization is a common and effective technique.[13] An alternative strategy involves converting the crude boronic acid or ester into a highly stable potassium aryltrifluoroborate salt, which can be easily purified and stored, then hydrolyzed back to the boronic acid when needed.[9][24]

Conclusion and Future Outlook

The synthesis of substituted phenylboronic acids has evolved from classical organometallic methods to highly sophisticated and tolerant catalytic protocols. The Miyaura borylation remains the workhorse for its reliability and broad substrate scope, while direct C-H borylation offers a more sustainable and elegant approach by minimizing pre-functionalization steps. The continued development of novel catalysts, including those based on abundant base metals like nickel and non-metal systems, promises to further expand the toolkit for accessing these vital synthetic intermediates.[21][25] As the demand for complex, highly functionalized molecules grows in drug discovery and materials science, robust and efficient methods for phenylboronic acid synthesis will remain at the forefront of chemical innovation.

References

-

Kubota, K., Jin, F., & Ito, H. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 2639-2645. Available at: [Link]

-

Robbins, D. W., & Hartwig, J. F. (2011). Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C–H Borylation. Angewandte Chemie International Edition, 50(30), 6946-6949. Available at: [Link]

-

Zou, D., et al. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports, 6, 29320. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589-5591. Available at: [Link]

-

Frey, G. D., et al. (2007). Catalytic borylation of SCF₃-functionalized arenes by rhodium(I) boryl complexes: regioselective C-H activation at the ortho-position. Chemistry, 13(27), 7545-55. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

-

Sparrow Chemical. (2024). How to separate Phenylboronic Acid from reaction mixtures?. Sparrow Chemical Blog. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

American Chemical Society. (2009). Phenylboronic acid. Molecule of the Week. Available at: [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Journal of Organic Chemistry, 65(1), 164-168. Available at: [Link]

-

Maji, M., & Maiti, D. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Chemical Communications, 57(94), 12596-12608. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Maji, M., & Maiti, D. (2021). Ir-catalyzed proximal and distal C–H borylation of arenes. Semantic Scholar. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

-

Deshayes, S., et al. (2015). Phenylboronic acid-polymers for Biomedical Applications. Acta Biomaterialia, 18, 1-16. Available at: [Link]

-

Ishida, N., et al. (2015). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 11, 2392-2397. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of aryl phosphonate esters and aryl boronic esters from aryl halides. Available at: [Link]

-

Tong, W., et al. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. International Journal of Molecular Sciences, 13(7), 8887-8906. Available at: [Link]

-

Wang, C., et al. (2023). Polymeric Iridium Catalysts for C–H Borylation of Arenes under Batch and Continuous Flow Conditions. ACS Catalysis, 13, 15345-15354. Available at: [Link]

-

Wang, Z., & Stephan, D. W. (2022). Borenium-Ion-Catalyzed C–H Borylation of Arenes. Journal of the American Chemical Society, 144(51), 23363-23368. Available at: [Link]

-

Scott, D. J., et al. (2021). Expanding metal catalyzed arene C–H borylation beyond boronate esters. Chemical Science, 12(15), 5649-5656. Available at: [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16543. Available at: [Link]

-

Furukawa, T., Tobisu, M., & Chatani, N. (2015). Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage. Chemical Communications, 51(32), 7091-7094. Available at: [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Available at: [Link]

-

He, Z., & Ingleson, M. J. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. ACS Catalysis, 13(12), 8083-8090. Available at: [Link]

-

Farrar, S. (2018). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Available at: [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. Available at: [Link]

-

Ghaffari, B., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(11), 3804-3823. Available at: [Link]

-

D'souza, A. A., & Shegokar, R. (2016). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Drug Delivery, 23(7), 2206-2219. Available at: [Link]

-

Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Available at: [Link]

-

Deng, Q., et al. (2007). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Chemical Engineering, 15(6), 896-901. Available at: [Link]

-

Tang, Q., et al. (2022). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Materials Chemistry Frontiers, 6(10), 1279-1294. Available at: [Link]

-

Desharnais, J., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 263-271. Available at: [Link]

-

Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(4), 732-734. Available at: [Link]

- Jendralla, H., et al. (2003). Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789.

- Kanto Kagaku Kk. (2002). Process for producing phenylboronic acids and triphenylboroxines. Japanese Patent JP2002047292A.

-

Deng, Q., et al. (2007). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect. Available at: [Link]

-

Valdez-Vazquez, I., et al. (2019). Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Food Chemistry, 286, 141-146. Available at: [Link]

-

Pathania, D., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(44), 8541-8546. Available at: [Link]

-

Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available at: [Link]

-

Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]

-

Bryant, J. R., & Deodati, F. M. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Organic Chemistry, 5, 1-13. Available at: [Link]

-

Matteson, D. S. (1981). Synthesis of some para-functionalized phenylboronic acid derivatives. Journal of Organometallic Chemistry, 212(3), C21-C24. Available at: [Link]

-

Lukevics, E., et al. (2001). Synthesis of (Azidomethyl)phenylboronic Acids. Chemistry of Heterocyclic Compounds, 37, 1141-1144. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. news-medical.net [news-medical.net]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. globethesis.com [globethesis.com]

- 13. jnsparrowchemical.com [jnsparrowchemical.com]

- 14. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 15. Miyaura Borylation Reaction [organic-chemistry.org]

- 16. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 23. Ir-catalyzed proximal and distal C-H borylation of arenes. | Semantic Scholar [semanticscholar.org]

- 24. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

A Technical Guide to Boronic Acids in Modern Drug Discovery: From Reversible Covalency to Clinical Success

Abstract

Boronic acids have transitioned from a chemical curiosity to a validated and versatile pharmacophore in modern drug discovery.[1][2] Initially hampered by perceptions of toxicity, the unique electronic and structural properties of the boronic acid moiety are now harnessed to create highly potent and selective therapeutic agents.[1] This guide delves into the core principles governing the role of boronic acids, with a primary focus on their signature mechanism: reversible covalent inhibition. We will explore the causality behind their success through an in-depth analysis of FDA-approved drugs such as the proteasome inhibitor Bortezomib, the β-lactamase inhibitor Vaborbactam, and the PDE4 inhibitor Crisaborole.[1][3][4][5] Furthermore, this paper provides detailed technical insights into synthetic methodologies, key experimental protocols, and the emerging frontiers that position boronic acids as a cornerstone of future therapeutic innovation.

Introduction: The Resurgence of a Unique Pharmacophore

First synthesized in 1860, boronic acids—organoboranes featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂)—remained largely within the domain of synthetic chemistry for over a century.[6] Early concerns about potential toxicity delayed their widespread adoption in medicinal chemistry.[1] However, this perception has been thoroughly demystified, catalyzed by the landmark approval of Bortezomib in 2003.[1][7] This event ignited a surge of interest, revealing that the boronic acid group, when judiciously incorporated into a molecular scaffold, offers unparalleled therapeutic advantages.[2]

The power of the boronic acid lies in its unique physicochemical properties. The boron atom possesses an empty p-orbital, rendering it an electrophilic Lewis acid.[8] This allows it to readily accept electrons from biological nucleophiles, causing a change in its hybridization from a trigonal planar sp² state to a tetrahedral sp³ state.[8] This reversible interaction is the foundation of its most powerful application in drug design: forming stable, yet reversible, covalent bonds with key amino acid residues in enzyme active sites, most notably serine and threonine.[9][10][11]

The Core Mechanism: Reversible Covalent Inhibition

The primary mechanism through which many boronic acid drugs exert their effect is reversible covalent inhibition. Unlike irreversible covalent inhibitors that form a permanent bond with their target, or traditional non-covalent inhibitors that rely on weaker intermolecular forces, boronic acids occupy a unique and advantageous middle ground.

The electrophilic boron atom acts as a "warhead," seeking out nucleophilic hydroxyl groups present in the active sites of enzymes like serine proteases, threonine proteases, and certain hydrolases.[9][12] Upon binding, the boron atom forms a tetrahedral adduct with the serine or threonine residue, effectively mimicking the high-energy tetrahedral transition state of the natural enzymatic reaction.[1][13][14] This "transition state analogue" strategy results in inhibitors with extremely high potency and slow dissociation rates, leading to a prolonged duration of action.[13][15] The reversibility of this bond is a key advantage, potentially reducing the risk of off-target effects and idiosyncratic toxicity associated with permanent protein modification.[16][17]

Caption: Boronic acid forms a reversible tetrahedral complex with an active site serine.

Clinical Triumphs: FDA-Approved Boronic Acid Drugs

The therapeutic potential of boronic acids is best illustrated by the growing number of drugs that have received regulatory approval and are now integral to clinical practice. These successes span oncology, infectious diseases, and dermatology, showcasing the platform's versatility.

| Drug Name (Brand) | Target Enzyme | Therapeutic Area | Year of First FDA Approval |

| Bortezomib (Velcade®) | 26S Proteasome | Oncology (Multiple Myeloma) | 2003 |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Dermatology (Atopic Dermatitis) | 2016 |

| Vaborbactam (Vabomere®) | Serine β-Lactamases | Infectious Disease | 2017 |

| Ixazomib (Ninlaro®) | 26S Proteasome | Oncology (Multiple Myeloma) | 2015 |

Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy

Bortezomib was the first-in-class proteasome inhibitor and revolutionized the treatment of multiple myeloma.[1][3]

-

Target and Mechanism: Bortezomib selectively and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[3][18][19] The boronic acid moiety forms a stable adduct with the N-terminal threonine residue in the proteasome's catalytic site.[20] This inhibition disrupts normal protein homeostasis, preventing the degradation of pro-apoptotic factors and the key NF-κB signaling inhibitor, IκB.[19][21] The resulting accumulation of IκB sequesters NF-κB in the cytoplasm, downregulating the expression of anti-apoptotic genes and ultimately inducing programmed cell death in cancer cells.[3][19][22]

-

Clinical Application: It is a cornerstone therapy for newly diagnosed and relapsed/refractory multiple myeloma and mantle cell lymphoma.[3][15][23]

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Ixazomib (Ninlaro®): The Oral Proteasome Inhibitor

Following the success of Bortezomib, Ixazomib was developed as the first orally bioavailable proteasome inhibitor, offering a significant improvement in convenience for patients.[1][23] Its mechanism of action is analogous to Bortezomib, targeting the same β5 subunit of the proteasome.[1] Ixazomib is administered as a citrate ester prodrug, which rapidly hydrolyzes to the active boronic acid form upon exposure to aqueous environments.[15][17]

Vaborbactam (Vabomere®): Combating Antibiotic Resistance

Vaborbactam is a potent, cyclic boronic acid-based inhibitor of β-lactamase enzymes, which are a primary mechanism of resistance in Gram-negative bacteria.[1][24]

-

Target and Mechanism: Vaborbactam has no intrinsic antibacterial activity.[4] Its role is to protect a partner β-lactam antibiotic, such as meropenem, from enzymatic degradation.[25] It is a highly effective inhibitor of serine β-lactamases, particularly the dangerous Klebsiella pneumoniae carbapenemase (KPC) enzymes.[4][24] The cyclic boronic acid structure forms a covalent adduct with the active site serine of the β-lactamase, effectively neutralizing the resistance enzyme and restoring the antibiotic's efficacy.[24][26]

-

Clinical Application: Used in combination with meropenem for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by carbapenem-resistant Enterobacteriaceae.[1][25]

Caption: Vaborbactam inhibits β-lactamase, allowing meropenem to function.

Crisaborole (Eucrisa®): A Topical Non-steroidal Anti-inflammatory

Crisaborole is a benzoxaborole, a specific class of boronic acid derivative, formulated as a topical ointment for inflammatory skin conditions.

-

Target and Mechanism: Crisaborole is a non-steroidal inhibitor of phosphodiesterase 4 (PDE4), an enzyme prevalent in inflammatory cells.[5][27][28] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule that suppresses inflammation.[28][29] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-alpha and various interleukins.[27][29][30] The boron atom in its structure is critical for binding to the bimetal center of the PDE4 enzyme and facilitates skin penetration.[27][30]

-

Clinical Application: Approved for the topical treatment of mild to moderate atopic dermatitis (eczema) in adults and children.[5][29]

The Medicinal Chemist's Toolkit: Synthesis and Optimization